N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Attachment of the phenyl group: The thiophene ring can undergo electrophilic aromatic substitution to introduce the phenyl group.
Synthesis of the isoxazole ring: This can be done through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling reactions: The final step involves coupling the isoxazole ring with the thiophene-phenyl moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may require bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar in having a thiophene ring but differs in the functional groups attached.
2-(Pyridin-2-yl)pyrimidine derivatives: Share heterocyclic structures but differ in the core ring systems.
Uniqueness
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is unique due to its combination of a thiophene ring, a phenyl group, and an isoxazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-8-15(19-22-11)17(21)18-9-16(20)13-4-2-12(3-5-13)14-6-7-23-10-14/h2-8,10,16,20H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVWIEQCBSURQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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